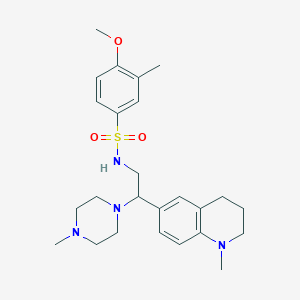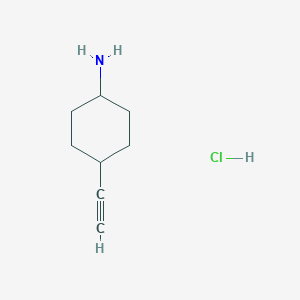
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, commonly known as BHBT, is a thiazolone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBT is a small molecule that exhibits a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mécanisme D'action
BHBT exerts its biological activity by binding to specific targets in the cells. BHBT binds to the active site of the target protein and modulates its activity. BHBT binds to the DNA-binding domain of the transcription factor NF-κB and inhibits its activation. BHBT also binds to the active site of the enzyme topoisomerase IIα and inhibits its activity. BHBT also binds to the active site of the protease enzyme of HIV and inhibits its activity.
Biochemical and physiological effects:
BHBT exhibits a wide range of biochemical and physiological effects. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against HIV and HSV by blocking viral entry and inhibiting viral protease activity. BHBT also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
BHBT has several advantages for lab experiments. BHBT is a small molecule that can be easily synthesized and purified. BHBT exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, BHBT also has some limitations for lab experiments. BHBT has low solubility in water, which can limit its use in some assays. BHBT also has low stability in acidic and basic conditions, which can affect its activity and potency.
Orientations Futures
There are several future directions for the study of BHBT. One direction is to optimize the synthesis method of BHBT to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of BHBT in vivo to determine its efficacy and toxicity. Another direction is to study the structure-activity relationship of BHBT to identify more potent and selective analogs. Another direction is to explore the potential of BHBT as a lead compound for drug development in various therapeutic areas, such as cancer, infectious diseases, and inflammation.
Méthodes De Synthèse
BHBT can be synthesized using a one-pot reaction between 4-benzylpiperazine, 4-hydroxybenzaldehyde, and 2-aminothiazole in the presence of acetic acid and ethanol. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form BHBT. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Applications De Recherche Scientifique
BHBT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). BHBT inhibits viral replication by blocking the viral entry and inhibiting viral protease activity.
Propriétés
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-18-8-6-16(7-9-18)14-19-20(26)22-21(27-19)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,25H,10-13,15H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAZJEGYSQLMGX-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

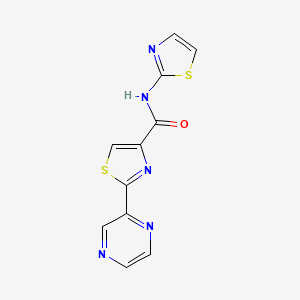
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)
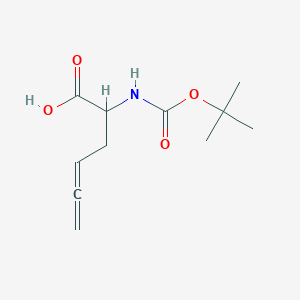
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)
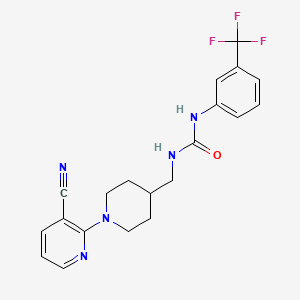
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)
